molecular formula C18H21N3O2 B2811364 3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1211243-79-6

3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2811364
CAS No.: 1211243-79-6
M. Wt: 311.385
InChI Key: WUVDQPOTEOQKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “3-(2-(azepan-1-yl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group. The molecule also contains an azepane ring, which is a seven-membered ring containing one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidinone and azepane rings. The exact structure would depend on the specific arrangement of these rings and the other groups in the molecule. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The carbonyl group in the pyrimidinone ring could potentially undergo reactions like nucleophilic addition or condensation. The nitrogen in the azepane ring could act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like the size and shape of the molecule, the functional groups it contains, and its overall charge would all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17-12-16(15-8-4-3-5-9-15)19-14-21(17)13-18(23)20-10-6-1-2-7-11-20/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDQPOTEOQKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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